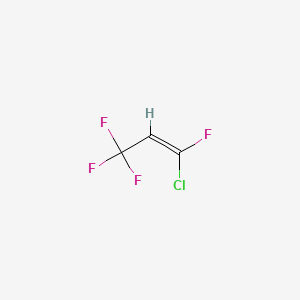![molecular formula C16H10AsN2Na3O10S2 B1310252 Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate CAS No. 53669-45-7](/img/structure/B1310252.png)
Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate is a synthetic organic compound known for its vivid coloration and complex structure. This compound is often used as a dye and in various analytical applications due to its unique chemical properties. It is characterized by the presence of an arsonophenyl group, an azo linkage, and multiple sulfonate groups, which contribute to its solubility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This reaction forms a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Arsonation: The resulting azo compound undergoes arsonation, where an arsonic acid derivative is introduced to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, pH, and reagent concentrations being critical parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form corresponding amines, which can further react to form various derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate is used as a reagent for the detection and quantification of various metal ions due to its ability to form colored complexes.
Biology
In biological research, this compound is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.
Medicine
Industry
Industrially, it is used in the manufacture of dyes and pigments, providing vibrant colors for textiles, inks, and plastics.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form complexes with metal ions. The azo group can coordinate with metal ions, leading to a change in color that is used for detection and quantification. The sulfonate groups enhance its solubility in water, making it suitable for various aqueous applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisodium 4-[(O-arsonophenyl)azo]-3-hydroxynaphthalene-2,7-disulphonate
- Trisodium 4-[(O-arsonophenyl)azo]-3-aminonaphthalene-2,7-disulphonate
Uniqueness
Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties such as high solubility, strong coloration, and the ability to form stable complexes with metal ions. This makes it particularly valuable in analytical chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
53669-45-7 |
|---|---|
Molekularformel |
C16H10AsN2Na3O10S2 |
Molekulargewicht |
598.3 g/mol |
IUPAC-Name |
trisodium;3-hydroxy-4-[[2-[hydroxy(oxido)arsoryl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H13AsN2O10S2.3Na/c20-16-14(31(27,28)29)8-9-7-10(30(24,25)26)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21,22)23;;;/h1-8,20H,(H2,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 |
InChI-Schlüssel |
OTXUILGVOVHXKC-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[As](=O)(O)O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[As](=O)(O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)











![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

